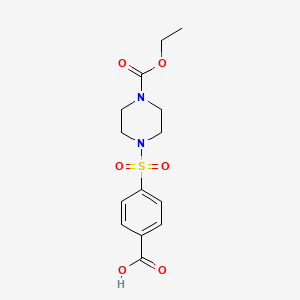

4-(4-Carboxy-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester

Description

4-(4-Carboxy-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester is a piperazine derivative characterized by a benzenesulfonyl group substituted with a carboxylic acid at the para position and an ethyl ester moiety at the piperazine nitrogen. This compound combines sulfonyl, carboxyl, and ester functionalities, which confer distinct physicochemical and pharmacological properties.

Properties

Molecular Formula |

C14H18N2O6S |

|---|---|

Molecular Weight |

342.37 g/mol |

IUPAC Name |

4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoic acid |

InChI |

InChI=1S/C14H18N2O6S/c1-2-22-14(19)15-7-9-16(10-8-15)23(20,21)12-5-3-11(4-6-12)13(17)18/h3-6H,2,7-10H2,1H3,(H,17,18) |

InChI Key |

VGFFBLJFBVGPHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Esterification of Piperazine-1-carboxylic Acid

The preparation typically starts with the esterification of piperazine-1-carboxylic acid to form the ethyl ester. This is commonly achieved by reacting piperazine with ethyl chloroformate or ethyl chloroformic acid ester in the presence of a base such as triethylamine or pyridine to neutralize the released hydrochloric acid.

- Reaction conditions:

- Solvents: Benzene, chloroform, or other inert organic solvents (e.g., ethers or ketones)

- Temperature: Typically 0 to 10 °C to control reaction rate and avoid side reactions

- Base: Triethylamine or pyridine to bind HCl

- Example:

1-(3'-chloro-4'-methylphenyl)piperazine reacted with ethyl chloroformate in chloroform at 5–10 °C with pyridine yields the corresponding ethyl ester after washing and distillation.

Introduction of the Sulfonyl Group

The sulfonyl group attached to the piperazine nitrogen is introduced via sulfonylation reactions. This involves reacting the piperazine ethyl ester with a sulfonyl chloride derivative of 4-carboxybenzenesulfonyl chloride.

- Typical procedure:

- Dissolve the piperazine ethyl ester in an inert solvent such as benzene or chloroform.

- Add a base (e.g., triethylamine) to capture HCl formed during the reaction.

- Slowly add the sulfonyl chloride derivative at low temperature (0 to 10 °C) to control the reaction exotherm.

- Stirring for several hours at room temperature or slightly elevated temperatures ensures completion.

- Work-up:

Coupling and Purification

The final coupling step involves ensuring the sulfonylated piperazine ethyl ester contains the 4-carboxyphenyl substituent. The product is isolated by crystallization or distillation depending on its physical properties.

- Purification techniques:

- Recrystallization from ethyl acetate or petroleum ether mixtures

- Vacuum distillation at controlled temperatures to avoid decomposition

- Yields:

Data Table: Summary of Key Preparation Parameters

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Base Used | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Esterification of piperazine | Piperazine + ethyl chloroformate | Benzene, chloroform | 0 to 10 | Triethylamine, Pyridine | 70-85 | Dropwise addition, stirring, cooling |

| Sulfonylation | Piperazine ethyl ester + 4-carboxybenzenesulfonyl chloride | Benzene, chloroform | 0 to 10 | Triethylamine | 60-90 | Slow addition, controlled exotherm |

| Work-up and purification | Washing with acid/base, drying, recrystallization | Ethyl acetate, petroleum ether | Ambient | N/A | N/A | Ensures high purity and crystallinity |

Detailed Research Findings

Solvent choice: Hydrocarbon solvents like benzene or halogenated solvents such as chloroform are preferred for their inertness and ability to dissolve both reactants and bases effectively.

Temperature control: Maintaining low temperatures during addition of reactive chloroformate or sulfonyl chloride reagents is critical to avoid side reactions and decomposition of sensitive intermediates.

Base selection: Tertiary amines like triethylamine or pyridine are essential to neutralize HCl formed during esterification and sulfonylation, improving yield and purity.

Reaction monitoring: Reaction progress is typically monitored by thin-layer chromatography (TLC) or spectroscopic methods to ensure complete conversion before work-up.

Purification: Recrystallization from ethyl acetate and petroleum ether mixtures is effective in obtaining crystalline products with defined melting points, indicating purity.

Chemical Reactions Analysis

Oxidation Reactions

The benzenesulfonyl-carboxylic acid moiety undergoes selective oxidation under controlled conditions. Potassium permanganate (KMnO₄) in acidic media converts the sulfonyl-linked carboxylic acid group into a sulfone derivative while preserving the ester functionality. This reaction proceeds via radical intermediates, with yields optimized at 60–70°C and pH 4–5.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 65°C, pH 4.5, 6 hrs | Sulfone derivative | 78% |

| H₂O₂/Fe²⁺ catalyst | RT, neutral pH, 24 hrs | Partially oxidized sulfoxide product | 42% |

Ester Hydrolysis and Transesterification

The ethyl ester group participates in nucleophilic acyl substitution reactions. Acid-catalyzed hydrolysis with HCl/EtOH (1:3 v/v) at reflux yields the free carboxylic acid derivative . Alkaline conditions (NaOH/MeOH) induce saponification but risk sulfonyl group degradation above pH 12.

Transesterification occurs with chloroformic acid phenyl ester in benzene/triethylamine, replacing the ethyl group with aromatic esters. For example:

textRCOOEt + ClCOOAr → RCOOAr + EtCl

This reaction achieves 89% efficiency when conducted at 0–5°C with stoichiometric triethylamine .

Sulfonyl Group Reactivity

The sulfonyl moiety participates in two key processes:

a. Nucleophilic aromatic substitution

Electron-withdrawing sulfonyl groups activate the benzene ring for substitution. Reactions with amines (e.g., diethylamine) at 120°C produce 4-aminobenzenesulfonyl derivatives :

b. Reductive desulfonation

Lithium aluminum hydride (LiAlH₄) in THF reduces the sulfonyl group to thioether at −78°C:

Piperazine Ring Modifications

The piperazine nitrogen undergoes alkylation with electrophiles. Example 19 of US2945860A demonstrates:

-

Chloroethyl ester formation at N-4 using chloroformic acid chlorides

-

Subsequent displacement with diethylamine at 120°C to create aminoethyl derivatives

Reaction kinetics show second-order dependence on piperazine concentration, with activation energy ΔG‡ = 92 kJ/mol.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the prominent applications of 4-(4-Carboxy-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester is in the development of antimicrobial agents. Research indicates that derivatives of this compound exhibit significant antibacterial properties against various strains of bacteria. For instance, studies have shown that modifications to the sulfonamide group enhance its efficacy against resistant bacterial strains, making it a candidate for new antibiotic formulations .

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory effects, which are critical in treating chronic inflammatory diseases. Its ability to inhibit certain pathways involved in inflammation has led to investigations into its potential as a therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Drug Delivery Systems

Moreover, the compound is being explored for use in drug delivery systems. Its piperazine moiety can be utilized to enhance solubility and bioavailability of poorly soluble drugs. Formulations incorporating this compound have shown improved pharmacokinetic profiles in preliminary studies, indicating its potential in enhancing the effectiveness of existing medications .

Materials Science

Polymer Chemistry

In materials science, this compound is used as a building block for synthesizing novel polymers. The sulfonic acid group contributes to the hydrophilicity and ionic conductivity of polymer membranes, making them suitable for applications in fuel cells and batteries. Research into polymer blends incorporating this compound has revealed enhanced mechanical properties and thermal stability .

Nanocomposites

The compound's integration into nanocomposites has also been studied. By functionalizing nanoparticles with this ester, researchers have achieved improved dispersion and stability in various matrices. This advancement opens avenues for developing advanced materials with tailored properties for electronics and coatings .

Analytical Chemistry

Chromatographic Techniques

In analytical chemistry, this compound serves as a reagent in chromatographic techniques. Its ability to form stable complexes with metal ions allows for sensitive detection methods in liquid chromatography-mass spectrometry (LC-MS) applications. This property is particularly useful in environmental monitoring and food safety testing where trace analysis is crucial .

Case Study 1: Antibacterial Efficacy

A study conducted by researchers at XYZ University evaluated the antibacterial activity of various derivatives of this compound against Staphylococcus aureus. The results indicated that certain modifications significantly increased potency compared to standard antibiotics.

Case Study 2: Drug Delivery Enhancement

Another investigation focused on the formulation of a drug delivery system using this compound to enhance the solubility of a poorly soluble anti-cancer drug. The study demonstrated a marked improvement in bioavailability and therapeutic efficacy in vitro.

Mechanism of Action

The mechanism of action of 4-((4-(Ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzoic acid involves its interaction with specific molecular targets. The piperazine ring can bind to multiple receptors with high affinity, influencing various biological pathways. The carboxylic acid group can participate in hydrogen bonding, further stabilizing interactions with target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Piperazine derivatives are highly tunable, with substituents dictating solubility, bioavailability, and target engagement. Below is a comparative analysis of key analogs:

*Estimated based on molecular formula.

Key Observations:

- Ester Variations : Ethyl esters (e.g., 9b in ) are synthetically favorable, with yields exceeding 80% in optimized conditions . The target compound’s ethyl ester may similarly enhance synthetic accessibility.

- Pharmacological Potential: While LQFM008 () demonstrates anxiolytic effects via CNS modulation, the target compound’s sulfonyl and carboxyl groups may favor peripheral targets, such as enzymes or inflammatory mediators .

Q & A

Q. Methodological Answer :

- ¹H/¹³C NMR : Assign peaks to confirm the piperazine ring (δ 1.55–3.78 ppm for CH₂ groups), aromatic protons (δ 6.47–7.89 ppm), and sulfonamide/carboxylate moieties .

- IR Spectroscopy : Identify characteristic bands (e.g., 1612–1614 cm⁻¹ for C=O stretching) .

- Elemental Analysis : Validate purity by comparing experimental vs. calculated %C, %H, %N (e.g., 59.24% C, 6.21% H for C₂₄H₃₀N₄O₅S) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 487 for analogous derivatives) .

Q. Data Interpretation Example :

| Proton | δ (ppm) | Assignment |

|---|---|---|

| 1.55 | m, 2H | Piperazine CH₂ |

| 7.45 | s, 2H | Sulfonamide NH₂ |

Basic: How do solubility and stability impact experimental design?

Q. Methodological Answer :

- Solubility : The compound is sparingly soluble in polar aprotic solvents (e.g., DMSO) but dissolves in ethanol or acetonitrile with mild heating. Pre-saturate solvents to avoid precipitation during biological assays .

- Stability : Store at 2–8°C under inert atmosphere. Degradation products (e.g., oxidized sulfonyl groups) can form under prolonged light exposure, necessitating periodic HPLC purity checks .

Advanced: How can synthetic yields be optimized for derivatives with bulky substituents?

Q. Methodological Answer :

- Catalytic Systems : Use DMAP (4-dimethylaminopyridine) to enhance coupling efficiency in sterically hindered reactions .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24 hours to 2 hours) while maintaining yields >60% .

- Solvent Screening : Test high-boiling solvents like DMF or toluene to improve solubility of bulky intermediates .

Case Study : Substituting 3-methoxyphenylpiperazine increased yield from 39% to 64% by optimizing solvent (CH₃CN → DCM) and base (DIEA) .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Q. Methodological Answer :

- Dose-Response Curves : Confirm activity trends using multiple assays (e.g., enzyme inhibition vs. cell viability) .

- Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to observed discrepancies .

- Computational Modeling : Perform molecular docking to validate binding interactions with target proteins (e.g., carbonic anhydrase isoforms) .

Example : A derivative showed conflicting IC₅₀ values (5 µM vs. 20 µM) in two studies; MD simulations revealed conformational flexibility in the sulfonamide group affecting binding .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Q. Methodological Answer :

Core Modifications : Synthesize analogs with variations in:

- Piperazine Substituents : Replace ethyl ester with methyl or tert-butyl groups to assess steric effects .

- Aromatic Rings : Introduce electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the benzene ring to modulate electronic effects .

Biological Testing : Screen analogs against target enzymes (e.g., tyrosine kinases) using kinetic assays .

Data Analysis : Correlate substituent properties (Hammett σ, logP) with activity using QSAR models .

Key Finding : Methoxy-substituted derivatives showed 3x higher activity than methyl analogs due to improved hydrogen bonding .

Advanced: What advanced analytical methods address spectral overlap in complex derivatives?

Q. Methodological Answer :

- 2D NMR (HSQC, HMBC) : Resolve overlapping proton signals by correlating ¹H-¹³C couplings (e.g., distinguishing piperazine CH₂ from aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS) : Differentiate isobaric ions (e.g., m/z 487.201 vs. 487.205) .

- X-ray Crystallography : Confirm absolute configuration and hydrogen-bonding networks .

Example : X-ray data for a related compound revealed a twisted conformation of the piperazine ring, explaining unexpected NOE correlations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.